molecular formula C15H23N B13321038 2-methyl-N-(1-phenylethyl)cyclohexan-1-amine CAS No. 116692-82-1

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine

Katalognummer: B13321038
CAS-Nummer: 116692-82-1
Molekulargewicht: 217.35 g/mol
InChI-Schlüssel: UBIBYOPVQZPBPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine is an organic compound with the molecular formula C15H23N and a molecular weight of 217.34982 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group and an N-(1-phenylethyl)amine group. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-phenylethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-methyl-1-phenylethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Substituted amines

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-methyl-N-(1-phenylethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-phenylethylcyclohexanamine: Lacks the methyl group on the cyclohexane ring.

    2-methylcyclohexanamine: Lacks the phenylethyl group.

    N-(1-phenylethyl)cyclohexanamine: Similar structure but without the methyl substitution.

Uniqueness

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine is unique due to the presence of both the methyl and phenylethyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

116692-82-1

Molekularformel

C15H23N

Molekulargewicht

217.35 g/mol

IUPAC-Name

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine

InChI

InChI=1S/C15H23N/c1-12-8-6-7-11-15(12)16-13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13,15-16H,6-8,11H2,1-2H3

InChI-Schlüssel

UBIBYOPVQZPBPZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCC1NC(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.